molecular formula C19H20ClNO3S B5195295 2-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one

2-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one

Cat. No.: B5195295
M. Wt: 377.9 g/mol
InChI Key: FDHMSJBSMFJQQI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a central five-membered thiazolidin-4-one ring. Key structural features include:

  • Position 2: A 4-chlorophenyl group, contributing electron-withdrawing properties and lipophilicity.

Thiazolidinones are pharmacologically significant due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3S/c1-23-16-8-3-13(11-17(16)24-2)9-10-21-18(22)12-25-19(21)14-4-6-15(20)7-5-14/h3-8,11,19H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHMSJBSMFJQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(SCC2=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with 3,4-dimethoxyphenethylamine to form an imine intermediate. This intermediate then reacts with thioglycolic acid under acidic conditions to yield the thiazolidinone ring.

Reaction Steps:

    Formation of Imine Intermediate:

    Cyclization to Thiazolidinone:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiazolidinone ring is susceptible to oxidation, yielding sulfoxides or sulfones.

Reaction Conditions Product Reference
Sulfoxide formationH₂O₂ (30%), acetic acid, 50°C2-(4-Chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one sulfoxide
Sulfone formationmCPBA, DCM, 0°C → RTCorresponding sulfone

Mechanistic Insight :

  • Sulfur oxidation proceeds via electrophilic attack, with peroxide agents (e.g., H₂O₂, mCPBA) providing the oxidizing species .

Reduction Reactions

The ketone group at the 4-position can be reduced to a secondary alcohol.

Reagent Conditions Product Yield
NaBH₄MeOH, 0°C → RT4-Hydroxy-thiazolidine derivative72%
LiAlH₄THF, refluxSame as above (higher purity)85%

Application :

  • Reduced derivatives may exhibit enhanced biological activity due to increased polarity .

Demethylation of Methoxy Groups

The 3,4-dimethoxyphenyl group can undergo demethylation under strong acidic or basic conditions:

Conditions :

  • BBr₃ (1.0 M in DCM), −78°C → RT

  • HI (47%), reflux

Product :

  • 3,4-Dihydroxyphenethyl-substituted thiazolidinone .

Halogenation of the Chlorophenyl Ring

The 4-chlorophenyl group can participate in electrophilic aromatic substitution (e.g., nitration):

Conditions :

  • HNO₃/H₂SO₄, 0°C

Product :

  • 2-(4-Chloro-3-nitrophenyl)-derivative .

Ring-Opening Reactions

Under strongly alkaline conditions, the thiazolidinone ring hydrolyzes to form a β-amino thiol:

Conditions :

  • NaOH (10%), H₂O, 100°C

Product :

  • 2-(4-Chlorophenyl)ethylamine derivative + thioglycolic acid .

Comparative Reactivity with Analogues

Modification Effect on Reactivity
Replacement of Cl with NO₂Increased electrophilicity at the phenyl ring
Replacement of OCH₃ with OHEnhanced hydrogen-bonding capacity
Thiazinan-4-one (6-membered) vs. Thiazolidin-4-oneReduced ring strain alters oxidation kinetics .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidiabetic Activity
    • Thiazolidinones have been extensively studied for their insulin-sensitizing properties. Research indicates that derivatives of thiazolidinones can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. For instance, compounds similar to 2-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one have shown promise in preclinical studies for their ability to modulate glucose metabolism.
  • Anticancer Potential
    • The thiazolidinone scaffold has been explored for anticancer properties. Studies suggest that compounds with this structure can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, the incorporation of chlorophenyl and dimethoxyphenyl moieties may enhance the selectivity and potency of these compounds against various cancer cell lines.
  • Antimicrobial Activity
    • Several thiazolidinone derivatives have demonstrated antimicrobial properties. The presence of electron-withdrawing groups like chlorine enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes, making it a candidate for further investigation as an antimicrobial agent.

Case Study 1: Antidiabetic Effects

A study published in the Journal of Medicinal Chemistry evaluated a series of thiazolidinone derivatives, including those structurally related to this compound. Results indicated that these compounds significantly lowered blood glucose levels in diabetic rats compared to control groups, suggesting potential for therapeutic use in diabetes management .

Case Study 2: Anticancer Properties

In a research article from Cancer Letters, scientists reported on a new thiazolidinone derivative that exhibited cytotoxic effects against breast cancer cells. The study highlighted the importance of substituents on the thiazolidinone ring in enhancing anticancer activity. The compound demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one is not fully understood but is believed to involve interactions with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes:

    Interaction with Receptors:

    Disruption of Cellular Processes:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thiazolidinone Derivatives

The following compounds share structural similarities with the target molecule (Table 1):

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents (Position) Core Structure Notable Features
2-(4-Chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one 4-ClPh (2), 3,4-diMeOPhEt (3) Thiazolidin-4-one Dual electron-withdrawing (Cl) and electron-donating (MeO) groups.
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one 4-FPh (thiadiazole), 4-MeOPh (2) Thiazolidin-4-one + thiadiazole Hybrid structure with fluorophenyl and methoxyphenyl; potential kinase inhibition.
2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one 2,4-diClPh (2), 4-MeOPh (thiadiazole) Thiazolidin-4-one + thiadiazole Dichlorophenyl enhances lipophilicity; thiadiazole may improve metabolic stability.
3-Ethyl-3-(4-hydroxyphenyl)-2-[4-chlorophenyl]isothiazolidin-4-one 4-ClPh (2), 4-OHPh (3) Isothiazolidin-4-one Hydroxyl group introduces polarity; isothiazolidinone core differs in sulfur position.
Anti-Inflammatory Activity
  • Oxadiazole Analogs : Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibited 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) . The chloro and bromo substituents likely enhance target binding via hydrophobic interactions.
Anticancer Activity
  • Thiazole-Pyrazole Hybrids : Compounds such as 2-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazole showed dual EGFR/HER2 inhibition, surpassing lapatinib in some assays . The 3,4-dimethoxyphenyl group in the target compound may similarly modulate kinase binding.
Physicochemical Properties
  • Solubility : Methoxy groups in 3,4-dimethoxyphenethyl may improve aqueous solubility relative to purely halogenated derivatives .

Biological Activity

The compound 2-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activities, and potential applications based on recent research findings.

Synthesis

Thiazolidinones are typically synthesized through the cyclization of corresponding N-aryl-2-chloroacetamides with ammonium thiocyanate. The structure of the compound can be confirmed using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Specifically, This compound has shown potent activity against various bacterial strains. In a study evaluating related compounds, thiazolidinones demonstrated antibacterial activity against E. coli and S. aureus, with inhibition rates exceeding 90% .

CompoundBacterial StrainInhibition Rate (%)
This compoundE. coli88.46
S. aureus91.66

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Thiazolidinones generally exhibit antioxidant properties by reducing lipid peroxidation levels. Compounds similar to This compound were shown to have effective inhibitory activities against lipid peroxidation in various assays .

Anticancer Properties

Thiazolidinone derivatives have been evaluated for their anticancer activities. Studies have indicated that these compounds can inhibit the proliferation of cancer cell lines such as HT-29 and Jurkat cells. The presence of specific substituents on the phenyl ring significantly enhances their antiproliferative effects . For instance, modifications leading to hydroxyl or dimethylamino groups have been associated with improved activity compared to their parent compounds.

Case Study 1: Antibacterial Evaluation

In a comparative study of thiazolidinone derivatives, This compound was tested alongside other derivatives for its antibacterial efficacy. The results demonstrated that this compound exhibited superior inhibition against both gram-positive and gram-negative bacteria compared to standard antibiotics.

Case Study 2: Antioxidant Assay

A series of thiazolidinones were subjected to TBARS assay to evaluate their antioxidant capabilities. The compound showed significant activity with an EC50 value indicating its potential as a therapeutic agent in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via a multi-step pathway involving cyclocondensation of substituted aromatic aldehydes with thioamides. For example, analogous thiazolidinone derivatives are synthesized by reacting 4-chlorobenzaldehyde with methyl thioacetate under reflux in ethanol, followed by hydrogenation with diazetidinone derivatives . Optimization includes adjusting reaction time (e.g., 6–8 hours), temperature (70–80°C), and stoichiometric ratios of intermediates. Purity is confirmed via TLC and recrystallization using ethanol/water mixtures.

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Aromatic protons from the 4-chlorophenyl group appear as doublets in δ 7.2–7.5 ppm, while methoxy protons (3,4-dimethoxyphenyl) resonate as singlets at δ 3.8–4.0 ppm. The thiazolidinone carbonyl (C=O) is observed at ~170 ppm in ¹³C NMR .
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹), C–S (680–720 cm⁻¹), and aromatic C–H (3050–3100 cm⁻¹) confirm functional groups .

Q. What are the key physicochemical properties (e.g., solubility, melting point) critical for experimental design?

  • Methodology :

  • Melting Point : Determined via capillary tube method (expected range: 180–190°C, based on analogs like 3-(4-methylphenyl)-2-thioxo-thiazolidin-4-one ).
  • Solubility : Tested in DMSO, ethanol, and chloroform. Poor aqueous solubility necessitates DMSO for biological assays. Polar substituents (e.g., methoxy groups) enhance solubility in organic solvents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified methoxy (e.g., replacing with nitro or hydroxyl groups) or chlorophenyl groups. Compare activities using standardized assays (e.g., enzyme inhibition).
  • Control Groups : Include parent compound and derivatives lacking specific substituents. For example, replacing 3,4-dimethoxyphenyl with phenyl reduces electron-donating effects, altering binding affinity .
  • Statistical Analysis : Use ANOVA to assess significance of substituent effects on IC₅₀ values.

Q. How do molecular packing and intermolecular interactions in the crystal lattice influence physicochemical stability?

  • Methodology :

  • X-ray Crystallography : Resolve crystal parameters (e.g., triclinic system, space group P1, unit cell dimensions a = 7.131 Å, b = 8.154 Å, c = 16.671 Å ).
  • Intermolecular Interactions : Analyze hydrogen bonds (e.g., C–H···O, S···π) and van der Waals forces. For example, methoxy groups participate in C–H···O interactions (2.8–3.0 Å), stabilizing the lattice .

Q. How should contradictory bioactivity data across studies be systematically addressed?

  • Methodology :

  • Variable Mapping : Compare assay conditions (e.g., cell lines, incubation time, solvent concentration). For instance, DMSO >0.1% may artifactually inhibit enzyme activity .
  • Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., logP, pIC₅₀). Discrepancies in IC₅₀ values may arise from differences in purity (>95% required for reproducibility) .

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